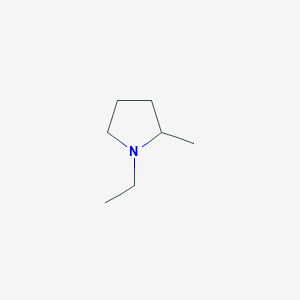

1-Ethyl-2-methylpyrrolidine

Description

Overview of Pyrrolidine (B122466) Frameworks in Advanced Organic Chemistry

The pyrrolidine ring is a ubiquitous and valuable heterocyclic scaffold in organic chemistry. researchgate.net This five-membered, nitrogen-containing ring, also known as tetrahydropyrrole, is a core component of numerous natural products, particularly alkaloids, and biologically active molecules. researchgate.nettandfonline.com The prevalence of the pyrrolidine framework stems from its unique structural and electronic properties, which make it a versatile building block in the synthesis of complex molecular architectures. tandfonline.com

In advanced organic chemistry, pyrrolidine derivatives are widely employed as organocatalysts, chiral auxiliaries, and key intermediates in the synthesis of pharmaceuticals. researchgate.netnuph.edu.ua Their ability to form various asymmetric transformations at different carbon atoms within the ring structure is particularly significant. tandfonline.com Methodologies such as [3+2] cycloaddition reactions, multicomponent reactions, and metal-catalyzed processes have been extensively developed to synthesize substituted pyrrolidines with high efficiency and stereoselectivity. tandfonline.combohrium.com The conformational flexibility of the pyrrolidine ring, combined with the stereochemical possibilities introduced by substituents, allows for the precise construction of three-dimensional molecular structures. iranchembook.ir

Significance of N-Substituted Pyrrolidines as Core Scaffolds

N-substituted pyrrolidines, a subclass of pyrrolidine derivatives, serve as critical core scaffolds in synthetic chemistry. The substituent on the nitrogen atom significantly influences the compound's physical, chemical, and biological properties. For instance, the nature of the N-substituent can modulate a molecule's reactivity, solubility, and ability to engage in intermolecular interactions like hydrogen bonding. nih.gov

These scaffolds are integral to the development of novel therapeutic agents and functional materials. cardiff.ac.uk The synthesis of complex molecules often relies on the pyrrolidine nitrogen as a point for chemical modification, allowing for the construction of diverse molecular libraries. researchgate.net For example, N-substituted pyrrolidines bearing a 1,2,4-triazole (B32235) ring have been synthesized as part of research into new biologically active compounds. nih.gov The strategic introduction of substituents on the nitrogen atom is a key tactic in medicinal chemistry for optimizing the pharmacological profile of a lead compound. The development of a practical, enantioselective synthesis for cis-2,5-disubstituted pyrrolidines, which are core scaffolds for certain receptor agonists, highlights the importance of controlling stereochemistry in these structures. acs.org

Research Trajectories for 1-Ethyl-2-methylpyrrolidine in Contemporary Organic Synthesis

While extensive research has focused on the broader class of pyrrolidines, specific investigations into this compound are more specialized. Its structural similarity to well-known organocatalysts like proline and its derivatives suggests potential applications in asymmetric synthesis. Research trajectories for this compound and its close isomers often involve their use as intermediates or building blocks for more complex target molecules.

One area of research involves the synthesis of related compounds, which provides insight into potential synthetic routes for this compound itself. For example, methods for the synthesis of 1-ethyl-2-aminomethylpyrrolidine, an intermediate for the drug Sulpiride, have been developed via the catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine. google.com Another patent describes the preparation of 1-ethyl-2-pyrrolidinone, a precursor that can be used to synthesize related pyrrolidine structures. googleapis.com

The spectroscopic characterization of this compound is crucial for its identification and use in synthesis. Mass spectrometry data provides a fingerprint for the molecule's fragmentation pattern under electron ionization.

Table 2: GC-MS Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 98 | 99.99 |

| 113 | 82.50 |

| 42 | 59.30 |

| 70 | 26.70 |

| 57 | 24.20 |

Source: MassBank of North America (MoNA), accessed via PubChem. nih.gov

Future research may focus on exploring the catalytic activity of enantiomerically pure this compound in various organic transformations. Furthermore, its incorporation into larger molecules could lead to the discovery of new compounds with unique chemical or biological properties. The synthesis and characterization of derivatives, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, demonstrate the utility of substituted pyrrolidines as scaffolds in creating novel chemical entities. udsm.ac.tz

Properties

IUPAC Name |

1-ethyl-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-8-6-4-5-7(8)2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNXMPSMAZUQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902510 | |

| Record name | NoName_3019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-79-7 | |

| Record name | 1-Ethyl-2-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1 Ethyl 2 Methylpyrrolidine and Analogous Pyrrolidine Derivatives

Direct Alkylation Strategies for Pyrrolidine (B122466) Nitrogen

Direct alkylation of the nitrogen atom in a pre-formed pyrrolidine ring is one of the most straightforward approaches to synthesizing N-substituted pyrrolidines like 1-Ethyl-2-methylpyrrolidine.

N-Alkylation of 2-Methylpyrrolidine

The fundamental principle of this method involves the reaction of 2-methylpyrrolidine, a secondary amine, with an ethylating agent. This reaction is a classic nucleophilic substitution where the nitrogen atom acts as the nucleophile, attacking the electrophilic ethyl group of the reagent. The construction of carbon-nitrogen bonds through N-alkylation is a widely utilized transformation in organic synthesis. acsgcipr.org

Common ethylating agents include ethyl halides (such as ethyl bromide or ethyl iodide) and ethyl sulfates (like diethyl sulfate). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of base and solvent can significantly influence the reaction's efficiency and yield. Common bases include potassium carbonate or triethylamine (B128534). researchgate.net

Table 1: Reagents for N-Alkylation of 2-Methylpyrrolidine

| Reagent Type | Specific Example | Role |

|---|---|---|

| Ethylating Agent | Ethyl bromide (CH₃CH₂Br) | Source of the ethyl group |

| Ethyl iodide (CH₃CH₂I) | Source of the ethyl group | |

| Base | Potassium carbonate (K₂CO₃) | Acid scavenger |

| Triethylamine (Et₃N) | Acid scavenger | |

| Solvent | Acetonitrile (CH₃CN) | Reaction medium |

This table outlines common reagents used in the direct N-alkylation of 2-methylpyrrolidine.

Optimized Reaction Conditions and Catalytic Approaches

To enhance the efficiency and sustainability of N-alkylation, various optimized and catalytic methods have been developed. These approaches often aim to use less hazardous reagents and milder reaction conditions.

A notable catalytic method is the N-alkylation of amines using primary alcohols, which serves as a greener alternative to alkyl halides. For instance, piperidine can be effectively N-alkylated with alcohols like ethanol in the presence of halide cluster catalysts such as (H₃O)₂[(W₆Cl₈)Cl₆]·6H₂O supported on silica gel. elsevierpure.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This approach can be applied to the ethylation of 2-methylpyrrolidine using ethanol. elsevierpure.com

Another optimization strategy involves the use of phase-transfer catalysts or running the reaction under specific conditions, such as an in situ Finkelstein alkylation in acetonitrile with sodium carbonate and a catalytic amount of sodium iodide at reflux, to improve yields and prevent side reactions like quaternization. researchgate.net

Cyclization Reactions for Pyrrolidine Ring Formation

Constructing the pyrrolidine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents with high degrees of control.

Intramolecular Cyclization Pathways leading to this compound

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring, which then undergoes a ring-closing reaction. For this compound, a suitable acyclic precursor would be a 5-carbon chain with an ethylamino group at one end and a leaving group at the C-4 position, along with a methyl group at the C-5 position. The nitrogen nucleophile attacks the electrophilic carbon, displacing the leaving group to form the five-membered ring.

A related strategy is the N-heterocyclization of primary amines with diols, catalyzed by complexes of elements like Iridium. organic-chemistry.org This method can form a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Furthermore, intramolecular cyclization of compounds like 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in strong acids like triflic acid demonstrates a pathway where an existing ring is used to form a more complex fused ring system via electrophilic aromatic substitution. researchgate.net

Intermolecular Cycloaddition Reactions in Pyrrolidine Synthesis

Intermolecular reactions, particularly [3+2] cycloadditions, are powerful methods for constructing highly functionalized pyrrolidine rings. mdpi.com In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered ring in a single step. acs.org

Azomethine ylides are common 1,3-dipoles used for pyrrolidine synthesis. These can be generated in situ from various precursors, such as α-amino acids or by the reduction of tertiary amides. mdpi.comacs.org The azomethine ylide then reacts with an alkene (the dipolarophile) to yield the pyrrolidine ring. acs.org By choosing an appropriately substituted azomethine ylide (containing an N-ethyl group) and a substituted alkene (like propene to provide the 2-methyl group), one could theoretically construct the this compound skeleton. This method offers excellent control over stereochemistry and allows for the synthesis of structurally complex pyrrolidines. mdpi.comacs.orgacs.org

Table 2: General Scheme for [3+2] Cycloaddition for Pyrrolidine Synthesis

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Catalyst/Conditions | Product |

|---|---|---|---|

| Azomethine Ylide | Alkene | Heat or Metal Catalyst (e.g., Ag₂CO₃) | Substituted Pyrrolidine |

This table provides a generalized overview of the components involved in [3+2] cycloaddition reactions to form pyrrolidine rings or their precursors.

Transformation of Precursor Compounds to this compound

This synthetic approach involves modifying existing cyclic compounds into the target molecule. This can be achieved through reduction, oxidation, or other functional group interconversions.

A key precursor for related compounds is 1-ethyl-2-nitromethylenepyrrolidine. The catalytic hydrogenation of this precursor is used to synthesize 1-ethyl-2-aminomethylpyrrolidine, an intermediate for pharmaceuticals. google.com This reduction is typically carried out using catalysts like palladium-on-carbon or Raney Nickel. google.com A similar reduction of a hypothetical 1-ethyl-2-methylidene-pyrrolidine would directly yield this compound.

Another viable precursor is a lactam, such as 1-ethyl-2-pyrrolidone. The carbonyl group of the lactam can be transformed into a methyl group through a series of reactions, potentially involving reduction to the corresponding alcohol followed by conversion to a halide and subsequent reduction, or via reaction with an organometallic reagent. The synthesis of N-substituted pyrrolidones can be achieved through the reductive amination of levulinic acid. researchgate.net

Furthermore, substituted pyrroles can serve as precursors. For example, 1-ethyl-1H-pyrrole-2-carboxaldehyde can be converted to N-ethyl-2-aminomethylpyrrolidine through hydrogenation and reductive amination using a palladium-carbon catalyst. chemicalbook.com This demonstrates that the pyrrole ring can be reduced to a pyrrolidine ring while simultaneously transforming a substituent.

Table 3: Examples of Precursor Transformations for Pyrrolidine Synthesis

| Precursor Compound | Reagents and Conditions | Product |

|---|---|---|

| 1-Ethyl-2-nitromethylenepyrrolidine | H₂, Pd/C catalyst, CO₂ | 1-Ethyl-2-aminomethylpyrrolidine |

| 1-Ethyl-1H-pyrrole-2-carboxaldehyde | H₂, Pd/C catalyst, NH₃ | N-Ethyl-2-aminomethylpyrrolidine |

This table summarizes methods for transforming precursor molecules into substituted pyrrolidines or their immediate precursors.

Hydrogenation and Reduction of Unsaturated Pyrrolidine Precursors

The synthesis of saturated pyrrolidine rings, such as this compound, is frequently accomplished through the catalytic hydrogenation of unsaturated precursors like pyrroles, pyrrolines, or other derivatives containing reducible functional groups. This approach is valued for its efficiency and the ability to produce the desired saturated heterocycle.

One established method involves the hydrogenation of substituted pyrrole derivatives. For instance, the synthesis of 2-(aminomethyl)-1-ethylpyrrolidine (B195583), a structurally similar compound, can be achieved by the hydrogenation and reductive amination of 1-ethyl-1H-pyrrole-2-carboxaldehyde. In this process, a palladium-carbon (Pd/C) catalyst is used in the presence of liquid ammonia, with the reaction carried out under significant hydrogen pressure and elevated temperature. chemicalbook.com Another analogous precursor, 1-ethyl-2-nitromethylenepyrrolidine, can be reduced to 1-ethyl-2-aminomethylpyrrolidine via catalytic hydrogenation. google.com This reaction has been performed using a Raney Nickel catalyst in methanol at room temperature and atmospheric pressure. google.com An alternative procedure for the same transformation employs a palladium-on-carbon catalyst with a mixture of carbon dioxide and hydrogen, which can enhance the yield of the final product. google.com

The general principle of these reactions involves the addition of hydrogen across double bonds within the pyrrolidine ring or on a substituent group, leading to a saturated structure. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.

| Precursor | Catalyst | Reagents/Conditions | Product | Yield |

| 1-Ethyl-1H-pyrrole-2-carboxaldehyde | 5% Palladium-Carbon | Liquid ammonia, 35 kg H₂ pressure, 95°C | 2-(Aminomethyl)-1-ethylpyrrolidine | Not specified |

| 1-Ethyl-2-nitromethylenepyrrolidine | Raney Nickel | Methanol, H₂, Room Temp., Atm. Pressure | 2-(Aminomethyl)-1-ethylpyrrolidine | ~67% |

| 1-Ethyl-2-nitromethylenepyrrolidine | Palladium-on-Carbon | H₂ / CO₂ mixture (1:0.1-10 ratio), 1-10 atm, 25-100°C | 2-(Aminomethyl)-1-ethylpyrrolidine | Increased yield |

Derivatization from Pyrrolidone or Pyrroline Intermediates

Pyrrolidones and pyrrolines serve as versatile intermediates for the synthesis of substituted pyrrolidines. These methods typically involve the reduction of a lactam (amide) function within the pyrrolidone ring or the double bond of a pyrroline, often in conjunction with alkylation steps.

A common strategy begins with N-vinylpyrrolidin-2-one, which can act as a 3-aminopropyl carbanion equivalent. orgsyn.org Reaction of N-vinylpyrrolidin-2-one with an ester, such as ethyl benzoate, in the presence of a strong base like sodium hydride, leads to the formation of a keto lactam intermediate. This intermediate can then be hydrolyzed and decarboxylated under acidic conditions (e.g., 6 N hydrochloric acid) to yield a 2-substituted-1-pyrroline. orgsyn.org Subsequent reduction of the endocyclic imine bond of the pyrroline would produce the corresponding substituted pyrrolidine. This method is adaptable to various aromatic and aliphatic esters, providing a route to diverse 2-substituted pyrrolidines. orgsyn.org

The synthesis of N-alkyl-2-pyrrolidones, which are precursors to N-alkylpyrrolidines, can be achieved through the condensation of γ-butyrolactone with a primary amine. For example, N-methyl-2-pyrrolidone is industrially produced by reacting γ-butyrolactone with methylamine. chemicalbook.com This two-step process first involves the formation of N-methyl-γ-hydroxybutanamide, which then undergoes dehydration and cyclization at higher temperatures to form the pyrrolidone ring. chemicalbook.com A similar reaction with ethylamine would yield 1-ethyl-2-pyrrolidone. The resulting lactam can then be reduced to the corresponding pyrrolidine.

| Starting Material | Key Intermediate | Reagents/Process | Final Product Type |

| N-Vinylpyrrolidin-2-one | Keto lactam | 1. NaH, Ethyl benzoate 2. 6 N HCl, heat | 2-Substituted-1-pyrroline |

| γ-Butyrolactone | N-Alkyl-γ-hydroxybutanamide | 1. Primary amine (e.g., ethylamine) 2. Heat (dehydration/cyclization) | 1-Alkyl-2-pyrrolidone |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of 2-substituted pyrrolidines is of significant interest due to their prevalence in pharmacologically active compounds. mappingignorance.org Stereoselective methods are employed to control the three-dimensional arrangement of atoms, yielding a product that is enriched in one enantiomer.

Asymmetric Synthesis Routes Utilizing Chiral Auxiliaries

Asymmetric synthesis often involves the use of a chiral auxiliary, an optically active compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. du.ac.inddugu.ac.in After the desired chiral center is created, the auxiliary is removed.

One powerful strategy for the enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines involves a palladium-catalyzed asymmetric allylic alkylation. nih.gov In this approach, a prochiral imide substrate is reacted in the presence of a palladium catalyst and a chiral ligand, such as (S)-(CF₃)₃-t-BuPHOX. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the alkylation to occur preferentially on one face of the molecule, thereby establishing a stereogenic quaternary center with high enantiomeric excess (e.g., 92% ee). nih.gov The resulting product can then undergo further transformations, including a stereoretentive ring contraction, to yield the final enantioenriched 2,2-disubstituted pyrrolidine. nih.gov While this example creates a quaternary center, the principle of using chiral ligands to guide stereoselective alkylations is a fundamental approach in asymmetric synthesis.

Biocatalysis, using enzymes as chiral catalysts, also provides an effective route. Transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses (>99.5% ee for some substrates). nih.gov By selecting the appropriate transaminase enzyme, either the (R) or (S) enantiomer of the product can be selectively synthesized. nih.gov

| Method | Substrate Type | Catalyst/Auxiliary | Key Transformation | Enantiomeric Excess (ee) |

| Asymmetric Allylic Alkylation | Benzyloxy imide | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | Decarboxylative allylic alkylation | Up to 92% |

| Biocatalytic Cyclization | ω-chloroketone | Transaminase enzymes | Asymmetric reductive amination | Up to >99.5% |

Chiral Resolution Techniques for this compound Enantiomers

Chiral resolution is a method used to separate a racemic mixture into its individual enantiomers. This can be achieved through chemical or enzymatic means.

An efficient method for the resolution of a closely related compound, 2-(aminomethyl)-1-ethyl pyrrolidine, involves enzymatic kinetic resolution. google.com In this process, the racemic amine is reacted with an acyl donor, such as benzyl acetate, in the presence of a lipase enzyme. Lipases from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa can selectively acylate one enantiomer (the R-enantiomer in this case) to form the corresponding amide. google.com The unreacted enantiomer (the S-amine) is left behind and can be separated from the amide by distillation. This technique relies on the enzyme's stereoselectivity, where it recognizes and reacts with one enantiomer at a much faster rate than the other. The reaction time can range from 24 to 172 hours to achieve optimal separation. google.com

| Racemic Mixture | Technique | Reagents/Enzyme | Products |

| (R,S)-2-(aminomethyl)-1-ethyl-pyrrolidine | Enzymatic Kinetic Resolution | Benzyl acetate, Lipase (e.g., Pseudomonas cepacia) | (R)-N-(pyrrolidin-2-yl-methyl)-1-ethyl acetamide and unreacted (S)-2-(aminomethyl)-1-ethyl-pyrrolidine |

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis involves reactions on a chiral substrate that contains one or more stereocenters, leading to the selective formation of a new stereocenter. The existing chirality within the molecule influences the direction of attack of reagents, resulting in the preferential formation of one diastereomer over others. ddugu.ac.in

A diastereoselective approach for synthesizing substituted pyrrolidines can be initiated from readily available chiral precursors, such as N-allyl oxazolidines, which are derived from chiral amino alcohols. nih.gov The synthesis involves a tandem hydrozirconation-cyclization sequence. The hydrozirconation of the allyl group creates a zirconocene intermediate. A Lewis acid then mediates a stereoselective cyclization to construct the pyrrolidine ring. The stereochemistry of the oxazolidine ring directs the formation of the new stereocenters on the pyrrolidine ring, resulting in a product with a specific diastereomeric configuration. nih.gov The oxazolidine can then be cleaved to yield the enantiomerically enriched pyrrolidine derivative. This strategy demonstrates how existing stereocenters can effectively control the stereochemical outcome of a ring-forming reaction.

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 2 Methylpyrrolidine

Reactions at the Tertiary Amine Nitrogen of 1-Ethyl-2-methylpyrrolidine

The nitrogen atom in this compound is a key center of reactivity due to its lone pair of electrons, which imparts nucleophilic and basic properties to the molecule.

The nitrogen atom of the pyrrolidine (B122466) ring, being a secondary amine, confers basicity to the scaffold nih.gov. The substituents on the pyrrolidine ring can influence this basicity. The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile, readily attacking electrophilic centers. This nucleophilicity is fundamental to many of its reactions.

In coordination chemistry, this compound can act as a ligand, donating its electron pair to a metal center to form coordination complexes. The steric hindrance presented by the ethyl and methyl groups can influence the stability and geometry of the resulting metal complexes. While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established coordination chemistry of other cyclic tertiary amines.

Quaternization: As a tertiary amine, this compound can undergo quaternization reactions with alkyl halides. This SN2 reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent polarity researchgate.netsemanticscholar.org. For instance, the reaction with methyl iodide would yield 1-ethyl-1,2-dimethylpyrrolidinium iodide.

Amine Oxide Formation: this compound can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peracids wikipedia.org. The formation of this compound N-oxide introduces a coordinate covalent bond between the nitrogen and oxygen atoms. Amine oxides are often thermally unstable and can undergo elimination reactions, such as the Cope elimination, if a hydrogen atom is present on a β-carbon atom of one of the alkyl substituents wikipedia.org.

Table 1: Quaternization Reaction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide | 1-Ethyl-1,2-dimethylpyrrolidinium iodide | Quaternization |

| This compound | Ethyl Bromide | 1,1-Diethyl-2-methylpyrrolidinium bromide | Quaternization |

Derivatization Strategies for Analytical and Synthetic Utility

The strategic chemical modification of this compound is a key aspect of its application in both synthetic chemistry and advanced analytical methodologies. Derivatization is employed to alter the compound's physical and chemical properties, thereby enabling specific interactions, enhancing detectability, or facilitating separation from other chemical species. The following sections detail the approaches to forming amide and carboxamide derivatives and the use of this compound as a derivatizing agent.

The formation of a traditional amide bond directly at the nitrogen atom of this compound through acylation is chemically unfeasible. As a tertiary amine, the nitrogen atom lacks the necessary hydrogen atom that would be displaced by an acyl group in a typical nucleophilic acyl substitution reaction. libretexts.org Therefore, strategies for creating amide and carboxamide derivatives of the this compound scaffold necessitate alternative synthetic routes, often involving precursors or reactions at other positions of the pyrrolidine ring.

One common approach involves utilizing a pyrrolidine precursor that can undergo amidation prior to or concurrently with N-alkylation and C-methylation. For instance, L-proline (pyrrolidine-2-carboxylic acid) can serve as a starting material. The carboxylic acid functional group can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form a carboxamide. rroij.com Subsequent N-ethylation would yield a 1-ethylpyrrolidine-2-carboxamide derivative. A generalized reaction scheme for this approach is the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides from pyrrolidine-2-carbonyl chloride and various substituted anilines. rroij.com

Another theoretical pathway to amide-like structures from tertiary amines involves more complex reactions, such as oxidative amidation. For example, a novel method for the synthesis of tertiary amides involves the acid-promoted condensation of potassium acyltrifluoroborates with amines to form trifluoroborate iminiums, which are then oxidized to amides. nih.gov This method, however, is a specialized procedure and not a common derivatization technique.

The following table summarizes reaction conditions for the synthesis of related pyrrolidine carboxamide derivatives, illustrating the general principles that could be adapted for derivatives of the this compound structure.

| Precursor | Reagent(s) | Solvent | Conditions | Derivative Type | Reference |

| Pyrrolidine-2-carboxylic acid (L-proline) | PCl₅, Acetyl chloride | - | Not specified | Pyrrolidine-2-carbonyl chloride | rroij.com |

| Pyrrolidine-2-carbonyl chloride | Substituted aromatic amines | Acetone | Not specified | N-(Substituted phenyl) pyrrolidine-2-carboxamide | rroij.com |

| Methyl ester of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine | Methanol | Reflux, 3 hours | (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide derivative | najah.edu |

Chiral amines, such as the enantiomers of this compound, are valuable as derivatization reagents in advanced analytical techniques, particularly for the separation and analysis of chiral carboxylic acids. The fundamental principle involves the reaction of the chiral amine with a racemic mixture of a carboxylic acid to form a pair of diastereomeric amides. These diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated using standard, non-chiral chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.cz

The derivatization reaction typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, to facilitate the reaction with the chiral amine. Once the diastereomeric amides are formed, they can be introduced into a chromatographic system. The differential interactions of the diastereomers with the stationary phase of the chromatography column lead to different retention times, allowing for their separation and quantification. This is a powerful method for determining the enantiomeric purity of chiral carboxylic acids.

While specific studies detailing the use of this compound as a derivatization reagent are not prevalent in the reviewed literature, the methodology is well-established for other chiral amines. For example, 2-(aminomethyl)-1-ethylpyrrolidine (B195583) has been derivatized with 4-nitrobenzoic acid for enantiomeric purity determination via HPLC. researchgate.net Similarly, a chiral derivatization reagent based on (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been developed for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. nih.gov

The data table below outlines typical analytical conditions used for the separation of diastereomeric derivatives formed from chiral amines and carboxylic acids, which would be applicable if this compound were used as a chiral derivatization reagent.

| Analytical Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Analyte Type | Reference |

| High-Performance Liquid Chromatography (HPLC) | Chiralcel OD-H | Not specified | Not specified | Enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine (after derivatization) | researchgate.net |

| HPLC-MS/MS | ODS (C18) | Reversed-phase | Mass Spectrometry (MRM) | Chiral amines (derivatized with Pro-PPZ) | nih.gov |

| Gas Chromatography (GC) | Rt-βDEXsm (chiral column) | Hydrogen | Flame Ionization Detector (FID) | Enantiomers of various chiral compounds | gcms.cz |

| HPLC | Chiral AGP (alpha 1-acid glycoprotein) | Phosphate buffer, organic modifier | UV Spectrophotometry | Enantiomers of MDL 73,005EF | nih.gov |

Stereochemical Aspects and Conformational Analysis of 1 Ethyl 2 Methylpyrrolidine

Chiral Properties and Enantiomeric Purity

1-Ethyl-2-methylpyrrolidine is a chiral molecule due to the presence of a stereocenter at the C2 position of the pyrrolidine (B122466) ring, which is bonded to a methyl group, a hydrogen atom, the nitrogen of the ring, and another carbon of the ring. This stereocenter gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-Ethyl-2-methylpyrrolidine and (S)-1-Ethyl-2-methylpyrrolidine.

The distinct three-dimensional arrangement of these enantiomers means they can interact differently with other chiral molecules, a principle of significant importance in pharmaceutical and materials science. The synthesis and use of enantiomerically pure forms of related chiral pyrrolidines, such as (R)-(-)-2-Methylpyrrolidine, are common in asymmetric synthesis, where they serve as chiral building blocks to create specific stereoisomers of more complex molecules. chemimpex.com Similarly, derivatives like 2-(aminomethyl)-1-ethylpyrrolidine (B195583) are commercially available as S(–)- and R(+)- enantiomers with high optical purity (e.g., 98.5% and 96.0% respectively), underscoring the stability and importance of the chiral integrity of this structural class. najah.edu

The determination of enantiomeric purity is a critical aspect of working with chiral compounds. For derivatives of this compound, this is often achieved through chiral chromatography. For instance, a high-performance liquid chromatography (HPLC) method has been developed for the enantiomeric purity determination of the related compound 2-(aminomethyl)-1-ethylpyrrolidine. researchgate.net This method typically involves a pre-column derivatization of the amine with a suitable achiral reagent to form diastereomers that can then be separated on a standard chromatography column, or more commonly, direct separation on a chiral stationary phase (CSP). researchgate.net The specific rotation of plane-polarized light, measured using a polarimeter, is another fundamental technique used to characterize the enantiomers. najah.edu

Conformational Preferences and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar. To alleviate bond-eclipsing strain (torsional strain), the ring puckers into non-planar conformations. The two most common conformations for a pyrrolidine ring are the "envelope" (or "flap") conformation, where one atom is out of the plane of the other four, and the "twist" (or "half-chair") conformation, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

In substituted pyrrolidines, the substituents' energetic preferences for either pseudo-axial or pseudo-equatorial positions drive the conformational equilibrium. For a tetra-substituted pyrrolidine dicarboxylate derivative, X-ray crystallography has shown the ring adopts a twisted conformation around the C2—C3 bond. nih.gov In this specific crystal structure, the substituent on the nitrogen atom was found to be in an equatorial position, while other substituents at C1 and C3 occupied axial positions. nih.gov For this compound, the bulky ethyl group on the nitrogen and the methyl group at C2 will influence the conformational preference to minimize steric hindrance.

The pyrrolidine ring is highly flexible and can readily interconvert between different envelope and twist forms through a low-energy process known as pseudorotation. This is not a physical rotation of the entire molecule but a continuous wave-like motion of the ring's puckering. This dynamic process means that the molecule is not locked into a single conformation in solution but exists as a population of rapidly interconverting conformers. The presence of multiple conformational rotamers can sometimes be detected by techniques like NMR spectroscopy, as has been observed for other substituted pyrrolidines. nih.gov

Impact of Stereochemistry on Reaction Pathways and Selectivity

The defined stereochemistry at the C2 position of this compound has a profound impact on its use in chemical synthesis, particularly in asymmetric reactions. When a chiral molecule like (R)- or (S)-1-Ethyl-2-methylpyrrolidine is used as a reactant, a catalyst, or a chiral auxiliary, it creates a chiral environment that can influence the stereochemical outcome of a reaction.

This principle is widely exploited in asymmetric synthesis, where chiral building blocks like (R)-(-)-2-Methylpyrrolidine are used to produce enantiomerically pure compounds. chemimpex.com The fixed spatial orientation of the methyl group in a single enantiomer of this compound can direct the approach of incoming reagents to one face of a reacting partner, leading to a preference for one stereoisomeric product over another (diastereoselectivity or enantioselectivity).

For example, in reactions where the pyrrolidine nitrogen acts as a nucleophile or a base, the stereocenter at the adjacent C2 position can sterically hinder one pathway, thereby favoring another. This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where only one specific stereoisomer possesses the desired activity. chemimpex.com While in some specific biological contexts, such as a study on certain opioid receptor antagonists derived from 2-(aminomethyl)-1-ethylpyrrolidine, the S- and R-enantiomers showed similar activity, suggesting the chiral center was not the primary site for receptor binding in that particular case. najah.edu However, this is not a general rule, and in the broader field of medicinal chemistry, controlling stereochemistry is often a critical goal to optimize efficacy and safety.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

While computational databases provide basic calculated properties for a vast number of molecules, including this compound, these are typically generated through automated software pipelines for cataloging purposes. These entries lack the depth and detailed analysis found in peer-reviewed research, which is necessary to address the specific points of the requested outline.

For instance, detailed Density Functional Theory (DFT) studies for geometry optimization and the analysis of frontier molecular orbitals, or Molecular Dynamics (MD) simulations for comprehensive conformational sampling, appear not to have been published for this compound. Similarly, literature detailing the use of computational modeling to either elucidate reaction mechanisms involving this compound or to provide in-depth predictions of its spectroscopic data beyond basic identification is not found.

Although research exists for other, often more complex, pyrrolidine derivatives where these computational methods have been applied, the findings are specific to those molecules and cannot be extrapolated to this compound. Adherence to scientific accuracy and the specific scope of the subject prevents the use of data from related but distinct compounds. Therefore, the construction of a detailed, research-backed article on the computational and theoretical studies of this compound is not feasible at this time.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation of 1 Ethyl 2 Methylpyrrolidine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of 1-Ethyl-2-methylpyrrolidine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

In-depth NMR studies on substituted pyrrolidines have demonstrated that the nitrogen inversion on the pyrrolidine (B122466) moiety can be a slow event on the NMR timescale, allowing for the potential observation of distinct conformational isomers. nih.gov The conformational equilibrium of the five-membered pyrrolidine ring, which typically adopts envelope or twist conformations, is influenced by the nature and orientation of its substituents. For this compound, the relative stereochemistry between the methyl group at the C2 position and the ethyl group on the nitrogen atom dictates the preferred conformations.

The populations of different conformers in solution can be determined through the measurement of vicinal proton-proton coupling constants (³JHH). researchgate.net These coupling constants, governed by the Karplus equation, are dependent on the dihedral angle between coupled protons, providing critical information about the molecule's geometry. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to establish the relative stereochemistry (cis/trans) of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents hypothetical yet chemically reasonable NMR data based on standard chemical shift values for similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C2-H | ~2.5 - 2.8 | ~60 - 65 | COSY: C2-H / C3-H₂, C2-H / C2-CH₃; HSQC: C2-H / C2; HMBC: C2-H / C3, C5, C2-CH₃ |

| C2-CH₃ | ~1.0 - 1.2 | ~15 - 20 | COSY: C2-CH₃ / C2-H; HSQC: C2-CH₃ / C2-CH₃; HMBC: C2-CH₃ / C2, C3 |

| C3-H₂ | ~1.6 - 1.9 | ~22 - 28 | COSY: C3-H₂ / C2-H, C4-H₂; HSQC: C3-H₂ / C3; HMBC: C3-H₂ / C2, C4, C5 |

| C4-H₂ | ~1.4 - 1.7 | ~20 - 25 | COSY: C4-H₂ / C3-H₂, C5-H₂; HSQC: C4-H₂ / C4; HMBC: C4-H₂ / C3, C5 |

| C5-H₂ | ~2.2 - 2.5 | ~52 - 58 | COSY: C5-H₂ / C4-H₂; HSQC: C5-H₂ / C5; HMBC: C5-H₂ / C2, C4, N-CH₂ |

| N-CH₂-CH₃ | ~2.3 - 2.6 (q) | ~48 - 53 | COSY: N-CH₂ / N-CH₃; HSQC: N-CH₂ / N-CH₂; HMBC: N-CH₂ / C2, C5, N-CH₃ |

| N-CH₂-CH₃ | ~1.1 - 1.3 (t) | ~12 - 17 | COSY: N-CH₃ / N-CH₂; HSQC: N-CH₃ / N-CH₃; HMBC: N-CH₃ / N-CH₂ |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for quantifying the enantiomeric excess (% ee) in a sample. libretexts.org This method is based on the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org

The enantiomers of this compound will produce CD spectra that are mirror images of each other. A racemic mixture (50:50 of each enantiomer) will be CD-silent, as the opposing signals cancel out. For an enantioenriched sample, the intensity of the CD signal (often measured as ellipticity or differential absorbance, ΔA) at a specific wavelength is directly proportional to the concentration difference between the two enantiomers.

A robust methodology for determining % ee involves creating a calibration curve. Standard samples with known enantiomeric excess are prepared, and their CD spectra are recorded. The intensity of a characteristic Cotton effect (a peak in the CD spectrum) is plotted against the known % ee. The resulting linear relationship allows for the accurate determination of the % ee of an unknown sample by measuring its CD intensity and interpolating it onto the calibration graph. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be employed for this purpose, offering high accuracy. nih.gov

Table 2: Illustrative Data for Enantiomeric Excess (% ee) Determination using Circular Dichroism This table presents a hypothetical example of a calibration curve dataset for determining the % ee of this compound.

| Sample ID | Known % ee of (R)-enantiomer | Measured CD Signal (ΔA at λ_max) |

|---|---|---|

| Standard 1 | 100% | +0.050 |

| Standard 2 | 75% | +0.037 |

| Standard 3 | 50% | +0.025 |

| Standard 4 | 25% | +0.013 |

| Standard 5 (Racemic) | 0% | 0.000 |

| Standard 6 | -50% (50% ee of (S)-enantiomer) | -0.025 |

| Unknown Sample | To be determined | +0.031 |

Based on a linear regression of this data, the unknown sample would be determined to have a % ee of approximately 62%.

Mass Spectrometry in Fragmentation Pathway Analysis for Complex Derivatives

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), is essential for the structural elucidation of this compound and its derivatives. Electron ionization (EI) mass spectrometry of the parent compound reveals a distinct fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of this compound (molar mass 113.20 g/mol ) shows a molecular ion peak ([M]⁺•) at an m/z of 113. nih.gov The most abundant fragment ion, known as the base peak, is observed at m/z 98. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, an alpha-cleavage event that is highly characteristic of N-alkyl amines and results in a stabilized iminium cation. nih.gov Other significant fragments are observed at m/z 70 and 42. nih.gov

For more complex derivatives of this compound, such as those found in synthetic cathinones or other pharmacologically active compounds, MS/MS is used to probe fragmentation pathways in detail. wvu.edunih.gov Common fragmentation routes for N-alkylated pyrrolidine derivatives include:

Alpha-Cleavage: The breaking of the bond adjacent to the nitrogen atom is a dominant pathway. For derivatives with a side chain attached to the C2 position, this can lead to the formation of a stable pyrrolidinium ion.

Loss of the Pyrrolidine Moiety: In larger derivatives, the neutral loss of the entire pyrrolidine ring (or a substituted version thereof) is a common and diagnostic fragmentation. wvu.eduojp.gov

Ring Opening and Cleavage: The pyrrolidine ring itself can undergo fragmentation, often initiated by hydrogen transfer, leading to smaller, stable charged fragments.

The study of these fragmentation pathways allows for the precise localization of substituents and the identification of the core molecular scaffold in unknown analytes. mjcce.org.mkwvu.edu

Table 3: Key Mass Fragments of this compound and Their Proposed Structures

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 113 | 82.5 | - | [C₇H₁₅N]⁺• (Molecular Ion) |

| 98 | 100.0 | •CH₃ (Methyl radical) | [M - CH₃]⁺ (Iminium cation from alpha-cleavage) |

| 70 | 26.7 | •C₂H₅ + H₂ (Ethyl radical + H₂) or C₃H₇• (Propyl radical) | [C₄H₈N]⁺ (Pyrrolidinium fragment) |

| 57 | 24.2 | C₄H₈ | [C₃H₇N]⁺• or [C₄H₉]⁺ |

| 42 | 59.3 | C₅H₉• | [C₂H₄N]⁺ (Aziridinium fragment) |

Data sourced from PubChem CID 566953. nih.gov Proposed structures are based on established fragmentation principles.

Compound Index

Applications of 1 Ethyl 2 Methylpyrrolidine in Organic Synthesis and Catalysis

Role as a Chiral Ligand in Asymmetric Catalysis

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis, largely due to its conformational rigidity, the stereochemical information embedded in its chiral centers, and the synthetic accessibility of its derivatives. While specific data for 1-Ethyl-2-methylpyrrolidine is scarce, its potential as a chiral ligand can be inferred from the vast body of research on similar structures.

Chiral pyrrolidine derivatives are widely employed as ligands for transition metals in a variety of enantioselective transformations. These reactions are fundamental to modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product. The stereochemistry at the C2 position of the pyrrolidine ring, as would be present in (R)- or (S)-1-Ethyl-2-methylpyrrolidine, can effectively induce asymmetry in the catalytic cycle.

Table 1: Potential Enantioselective Transformations Utilizing Chiral Pyrrolidine Ligands

| Reaction Type | Metal Catalyst | Substrate Scope | Potential Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefins, ketones | Chiral alkanes, alcohols |

| Asymmetric Allylic Alkylation | Palladium | Allylic esters, carbonates | Chiral allylated compounds |

| Asymmetric Aldol Reaction | Copper, Zinc | Aldehydes, enol ethers | Chiral β-hydroxy carbonyls |

This table is illustrative and based on the general reactivity of chiral pyrrolidine ligands, not on specific experimental data for this compound.

The design of effective chiral catalysts based on the pyrrolidine scaffold follows several key principles aimed at maximizing stereocontrol. These principles would be directly applicable to the development of catalysts derived from this compound.

Steric Hindrance: The substituents on the pyrrolidine ring, such as the ethyl group at the nitrogen and the methyl group at the C2 position, create a defined chiral pocket around the metal center. This steric environment dictates the orientation of the substrate, leading to preferential formation of one enantiomer.

Electronic Effects: The nitrogen atom of the pyrrolidine ring acts as a Lewis base, donating electron density to the metal center. This electronic interaction can influence the reactivity and selectivity of the catalyst.

Conformational Rigidity: The five-membered ring structure of pyrrolidine provides a rigid backbone for the ligand. This rigidity helps to maintain a well-defined three-dimensional structure of the catalyst-substrate complex, which is crucial for effective stereochemical communication.

Modularity: The pyrrolidine scaffold allows for systematic modification of substituents at various positions. For instance, the ethyl group on the nitrogen of this compound could be varied to fine-tune the steric and electronic properties of the resulting ligand.

Building Block in the Synthesis of Complex Organic Molecules

Pyrrolidine derivatives are valuable building blocks in the synthesis of a wide range of complex organic molecules, including natural products, pharmaceuticals, and materials. Their utility stems from their inherent functionality and stereochemistry.

The pyrrolidine ring of this compound can serve as a key structural motif that is incorporated into larger, more complex molecular architectures.

Alkaloid Synthesis: Many biologically active alkaloids feature a pyrrolidine core. Synthetic strategies often involve the construction of the pyrrolidine ring or the use of a pre-existing chiral pyrrolidine building block to introduce the desired stereochemistry.

Fused Heterocycles: The nitrogen atom and the adjacent carbon atoms of the pyrrolidine ring can participate in cyclization reactions to form fused bicyclic or polycyclic systems, such as indolizidines and pyrrolizidines, which are common motifs in natural products.

While specific applications of this compound as a precursor for functional materials are not well-documented, the pyrrolidine moiety is found in various advanced materials.

Chiral Polymers: Chiral pyrrolidine units can be incorporated into polymer backbones or as pendant groups to create chiral stationary phases for chromatography or materials with unique chiroptical properties.

Ionic Liquids: Quaternization of the nitrogen atom in this compound could lead to the formation of chiral ionic liquids, which have potential applications as environmentally benign solvents and catalysts for asymmetric reactions.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Pyrrolidine derivatives can participate in MCRs in several ways.

As a Nucleophile: The secondary amine of a pyrrolidine derivative can act as a nucleophile, participating in reactions such as the Mannich reaction or the Ugi reaction.

Formation of Azomethine Ylides: In the presence of a suitable carbonyl compound, secondary amines like pyrrolidines can form azomethine ylides. These reactive intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct highly substituted pyrrolidine rings and other five-membered heterocycles. While specific examples involving this compound are not readily available, this mode of reactivity is a general and powerful strategy for the synthesis of complex heterocyclic systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indolizidines |

Occurrence and Biomimetic Synthesis of Pyrrolidine Derivatives

Natural Occurrence of Pyrrolidine (B122466) Alkaloids and Related Structures

Pyrrolidine alkaloids are a class of naturally occurring organic compounds characterized by a pyrrolidine ring structure. These secondary metabolites are synthesized by a wide array of organisms, most notably plants, as a defense mechanism against herbivores and pathogens. researchgate.netnih.gov It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine (B1209537) alkaloids, a closely related class of compounds. The distribution of these alkaloids is particularly concentrated within specific plant families.

The most prominent families known for producing pyrrolidine and pyrrolizidine alkaloids are Boraginaceae, Asteraceae (especially the Senecioneae and Eupatorieae tribes), and Fabaceae (Crotalarieae tribe). nih.govherbalreality.com To date, over 660 distinct pyrrolizidine alkaloids and their N-oxides have been identified across more than 6,000 plant species. nih.gov Examples of genera that commonly contain these compounds include Senecio, Heliotropium, and Symphytum. herbalreality.com Well-known pyrrolidine alkaloids such as hygrine (B30402) and cuscohygrine (B30406) have been isolated from the leaves of the coca shrub (Erythroxylum coca). mdpi.com

The presence of these alkaloids is not confined to the plant kingdom. Through the food chain, these compounds can be found in various animal products. herbalreality.com For instance, honey can become contaminated with pyrrolizidine alkaloids when bees forage on the nectar of PA-producing plants. herbalreality.comwikipedia.org Similarly, milk, eggs, and offal may contain traces of these alkaloids if livestock consumes contaminated feed. herbalreality.comwikipedia.org The contamination can also extend to agricultural products, where seeds and dust from alkaloid-producing weeds can mix with cereal grains during harvest. herbalreality.com This secondary contamination of food products, including teas, herbal supplements, and spices, is a subject of ongoing research and regulatory interest. nih.gov

| Plant Family | Example Genera | References |

|---|---|---|

| Asteraceae (Daisy Family) | Senecio, Ageratum, Eupatorium, Cacalia | nih.govherbalreality.comwikipedia.org |

| Boraginaceae (Borage Family) | Heliotropium, Symphytum, Borago, Echium | nih.govherbalreality.comwikipedia.org |

| Fabaceae (Legume Family) | Crotalaria | nih.govherbalreality.com |

| Orchidaceae (Orchid Family) | Present in some species | nih.gov |

Biomimetic Approaches to Pyrrolidine Core Structures

Biomimetic synthesis is a field of organic chemistry focused on creating molecules using strategies that mimic natural biosynthetic pathways. wikipedia.org This approach is often employed for the synthesis of natural products and their analogues, as it can lead to efficient and elegant constructions of complex molecular frameworks. wikipedia.org For pyrrolidine alkaloids, biomimetic strategies often seek to replicate the key bond-forming reactions that occur in living organisms.

A key biosynthetic step in the formation of many alkaloids is the Mannich-like reaction, which involves the condensation of an amine, an aldehyde or ketone, and a compound with an acidic proton. wikipedia.org Researchers have successfully developed biomimetic syntheses of pyrrolidine alkaloids that leverage this type of reaction. For example, a direct synthesis for 2-(acylmethylene)pyrrolidine alkaloids, such as hygrine and ruspolinone, has been achieved through an intermolecular decarbonylative Mannich reaction. nih.gov This method involves the in situ generation of 1-alkyl-1-pyrroliniums from 1-alkylprolines, which then react with various methyl ketones, mimicking the proposed biosynthetic pathway. nih.gov

Another biomimetic approach has been proposed and utilized for the synthesis of bis-α-substituent pyrrolidine alkaloids. researchgate.net This strategy is based on the condensation of D-fructose with D-amino acids in a mixture of acetic acid and triethylamine (B128534) to produce pyrrolozoxazine alkaloids. researchgate.net This method demonstrates how chemists can use starting materials and reaction conditions that plausibly imitate the cellular environment and enzymatic processes to construct the core pyrrolidine structure. By studying and mimicking these natural synthetic routes, chemists can develop novel and effective methods for producing complex alkaloids and their derivatives in the laboratory. wikipedia.org

Synthetic Analogues of Natural Products Featuring the 1-Ethyl-2-methylpyrrolidine Moiety

The modification of natural products to create synthetic or semi-synthetic analogues is a cornerstone of medicinal chemistry. The goal is often to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. The pyrrolidine ring is a "privileged scaffold," meaning it is a common structural motif found in a wide range of biologically active compounds and approved pharmaceutical agents. researchgate.net

While the pyrrolidine core is prevalent in numerous natural products and their synthetic derivatives, a detailed review of the scientific literature does not yield specific, prominent examples of synthetic analogues of natural products that explicitly feature the this compound moiety. The development of analogues typically focuses on modifications that are synthetically accessible and are predicted to have a favorable impact on the molecule's interaction with its biological target.

General strategies for creating analogues of pyrrolidine-containing natural products often involve:

N-Alkylation/Arylation: Modifying the substituent on the pyrrolidine nitrogen is a common strategy. This can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can significantly impact its biological activity.

Ring Substitution: Introducing or modifying substituents at various positions on the pyrrolidine ring can influence the molecule's three-dimensional shape and its binding affinity to target proteins or enzymes.

Stereochemical Modification: Synthesizing different stereoisomers of a natural product is a powerful method to probe the specific spatial requirements of its biological target.

Although specific examples featuring the this compound group are not readily found in the context of natural product analogues, the synthesis of this specific chemical entity is documented. However, its application appears more common as a building block or intermediate in broader chemical synthesis rather than as a specific modification in the targeted design of natural product analogues. guidechem.comnih.gov The creation of such an analogue would likely proceed through standard synthetic methodologies for N-alkylation and C-alkylation of the pyrrolidine scaffold.

Q & A

Q. How does the conformational flexibility of this compound influence its biological activity in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.